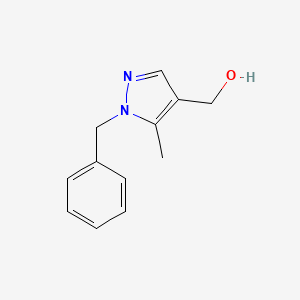

(1-Benzyl-5-methyl-1h-pyrazol-4-yl)methanol

Description

Properties

IUPAC Name |

(1-benzyl-5-methylpyrazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-10-12(9-15)7-13-14(10)8-11-5-3-2-4-6-11/h2-7,15H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXLZTDWTYKVAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1507688-57-4 | |

| Record name | (1-benzyl-5-methyl-1h-pyrazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-5-methyl-1h-pyrazol-4-yl)methanol typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction provides two regioisomeric pyrazoles . Another method involves the reaction of 1-benzyl-4-iodo-1H-pyrazole with pinacol borane in tetrahyd

Biological Activity

(1-Benzyl-5-methyl-1H-pyrazol-4-yl)methanol is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzyl group attached to a pyrazole ring, which is substituted with a hydroxymethyl group. Its molecular weight is approximately 202.25 g/mol.

Mechanisms of Biological Activity

Research has indicated that this compound exhibits various biological activities through multiple mechanisms:

1. Anticancer Activity

Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, this compound has been evaluated for its effects on different cancer cell lines, demonstrating significant antiproliferative activity. In vitro tests revealed that it can induce apoptosis and inhibit the mTORC1 signaling pathway, which is crucial for cell growth and metabolism.

2. Autophagy Modulation

Recent findings suggest that this compound may act as an autophagy modulator. Autophagy is a cellular process that degrades and recycles cellular components, playing a vital role in cancer cell survival under stress conditions. The compound appears to disrupt normal autophagic flux, potentially leading to the accumulation of autophagic markers such as LC3-II in cancer cells under nutrient-deprived conditions .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

| Study | Findings | Cell Lines Tested |

|---|---|---|

| Study 1 | Demonstrated submicromolar antiproliferative activity; reduced mTORC1 activity | MIA PaCa-2 (pancreatic cancer) |

| Study 2 | Induced apoptosis in cancer cells; disrupted autophagic flux | HepG2 (liver cancer), MDA-MB-231 (breast cancer) |

| Study 3 | Showed good metabolic stability and potential as an autophagy inhibitor | Various cancer lines |

Comparison with Similar Compounds

Structural Analog 1: (1-Benzyl-1H-imidazol-5-yl)methanol

Key Differences :

- Core Heterocycle: The imidazole ring (1,3-nitrogen positions) replaces the pyrazole (1,2-nitrogen positions).

- Substituent Positions : The hydroxymethyl group is at the 5-position in the imidazole analog vs. the 4-position in the target compound.

Hypothesized Impact : - Imidazole’s 1,3-nitrogen arrangement may enhance basicity and metal coordination compared to pyrazole.

- Positional differences in substituents could affect molecular conformation and intermolecular interactions .

Structural Analog 2: 1-Benzoyl-5-Aryl Pyrazole Derivatives

Key Differences :

- Substituents : A benzoyl group replaces the benzyl group, and an aryl moiety is present at the 5-position instead of methyl.

Hypothesized Impact : - Aryl groups at the 5-position may enhance π-π interactions, influencing binding affinity in biological systems (e.g., antimicrobial activity as seen in other pyrazole derivatives) .

Structural Analog 3: Methyl 4-(1-Methyl-1H-pyrazol-5-yl)benzoate

Key Differences :

- Substituents : A benzoate ester (–COOCH₃) replaces the hydroxymethyl group, and a methyl ester is attached to a phenyl ring.

Hypothesized Impact : - The absence of a benzyl group may decrease steric hindrance, favoring different packing in crystalline states .

Comparative Analysis Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1-Benzyl-5-methyl-1H-pyrazol-4-yl)methanol?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting a β-ketoester derivative (e.g., ethyl acetoacetate) with a substituted hydrazine (e.g., benzyl hydrazine) under reflux conditions. For example, cyclocondensation of ethyl acetoacetate with 1-benzyl-5-methylpyrazole-4-carbaldehyde precursors in a polar solvent (e.g., ethanol) at 80–100°C yields the pyrazole core. Subsequent reduction of the carbonyl group (e.g., using NaBH₄ or LiAlH₄) produces the methanol derivative .

- Key Parameters :

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Cyclocondensation | Ethanol, reflux, 12–24h | Use anhydrous conditions to minimize hydrolysis |

| Reduction | NaBH₄ in THF/MeOH, 0°C→RT | Control reaction exotherm for selectivity |

Q. How is the compound characterized post-synthesis?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR (δ 7.2–7.4 ppm for benzyl aromatic protons; δ 4.5–5.0 ppm for -CH₂OH), IR (broad O-H stretch ~3200–3400 cm⁻¹), and mass spectrometry (m/z ~218 [M+H]⁺) confirm structural integrity .

- X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves stereochemistry and hydrogen-bonding networks. ORTEP-3 visualizes thermal ellipsoids and molecular packing .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectral data for this compound?

- Methodological Answer : Discrepancies (e.g., NMR chemical shifts or IR absorption bands) arise from solvent effects, conformational flexibility, or computational approximations. Mitigation strategies:

- Hybrid DFT Calculations : Use B3LYP/6-311+G(d,p) with implicit solvent models (e.g., PCM for methanol) to simulate NMR/IR spectra. Compare Boltzmann-weighted conformer ensembles with experimental data .

- Cross-Validation : Replicate experiments under controlled conditions (e.g., dry DMSO for NMR) to minimize solvent artifacts .

Q. What challenges arise in X-ray crystallography for this compound, and how are they addressed?

- Methodological Answer : Challenges include crystal twinning, weak diffraction (due to flexible benzyl/methanol groups), and hydrogen-bond disorder. Solutions:

- Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to enhance data quality.

- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals and PART instructions for disordered moieties .

- Validation : Check Rint (<5%) and CCDC deposition (e.g., CSD code retrieval for similar pyrazoles) .

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Use a factorial experimental design to screen variables:

| Variable | Range Tested | Optimal Condition |

|---|---|---|

| Solvent | Ethanol, THF, DMF | Ethanol (polar aprotic) |

| Temperature | 60–120°C | 80°C (prevents decomposition) |

| Catalyst | p-TsOH, FeCl₃ | None (base-mediated) |

| Post-reaction, purify via column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) . | ||

Q. What computational methods predict the compound’s bioactivity or interactions?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to targets (e.g., kinase enzymes). Parameterize the pyrazole’s electronegative N-atoms and hydroxyl group for H-bond interactions .

- ADMET Prediction : SwissADME evaluates logP (~1.8), solubility (LogS = -2.5), and CYP450 inhibition risks. Adjust substituents (e.g., methyl → trifluoromethyl) to enhance metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.